Methyl 5-(5-bromoindol-1-YL)pentanoate
Overview
Description
Methyl 5-(5-bromoindol-1-yl)pentanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a brominated indole moiety attached to a pentanoate ester, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-bromoindol-1-yl)pentanoate typically involves the bromination of indole followed by esterification. One common method includes:
Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromoindole.
Esterification: The 5-bromoindole is then reacted with methyl 5-bromopentanoate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-bromoindol-1-yl)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 5-(5-bromoindol-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(5-bromoindol-1-yl)pentanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole moiety is known to interact with proteins and nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(5-chloroindol-1-yl)pentanoate
- Methyl 5-(5-fluoroindol-1-yl)pentanoate
- Methyl 5-(5-iodoindol-1-yl)pentanoate
Uniqueness
Methyl 5-(5-bromoindol-1-yl)pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties, making it a valuable intermediate for further functionalization and study.
Properties
IUPAC Name |
methyl 5-(5-bromoindol-1-yl)pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-18-14(17)4-2-3-8-16-9-7-11-10-12(15)5-6-13(11)16/h5-7,9-10H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOUWBIIJORAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226392 | |
Record name | 1H-Indole-1-pentanoic acid, 5-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-40-7 | |
Record name | 1H-Indole-1-pentanoic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-pentanoic acid, 5-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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